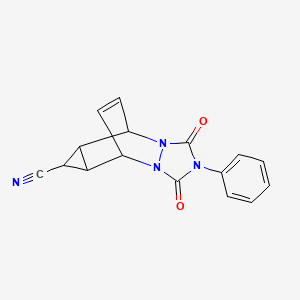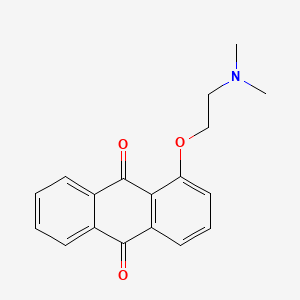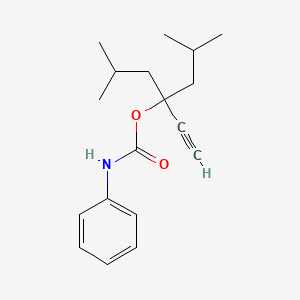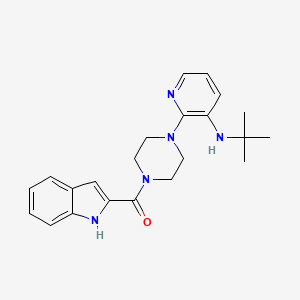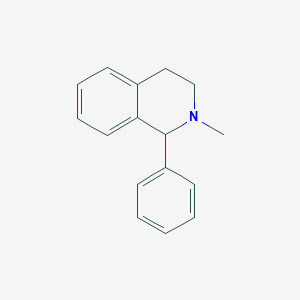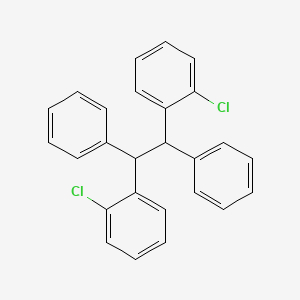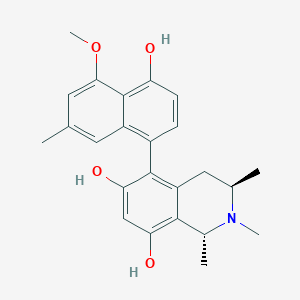
Ancistrocongoline A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ancistrocongoline A is a naphthylisoquinoline alkaloid isolated from the leaves of the Ancistrocladus liana, a plant native to the rainforests of the Central region of the Democratic Republic of the Congo. This compound belongs to a unique class of natural products known for their diverse biological activities, including antiprotozoal, antileukemic, and antimalarial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ancistrocongoline A involves several steps, starting with the formation of the naphthylisoquinoline core. This process typically includes:
Condensation Reactions: The initial step involves the condensation of a naphthalene derivative with an isoquinoline precursor under acidic conditions.
Cyclization: The intermediate product undergoes cyclization to form the naphthylisoquinoline skeleton.
Functional Group Modifications:
Industrial Production Methods
advancements in synthetic organic chemistry and biotechnological approaches may offer potential methods for its production in the future .
化学反応の分析
Types of Reactions
Ancistrocongoline A undergoes several types of chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, leading to the conversion of double bonds to single bonds or the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like methyl iodide and sodium hydroxide are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound, which may exhibit different biological activities .
科学的研究の応用
Ancistrocongoline A has been the subject of extensive scientific research due to its diverse biological activities. Some of its notable applications include:
Chemistry: Used as a model compound for studying the synthesis and reactivity of naphthylisoquinoline alkaloids.
Biology: Investigated for its potential as an antiprotozoal agent, particularly against malaria and African sleeping sickness.
Medicine: Studied for its antileukemic properties and potential use in cancer therapy.
作用機序
The mechanism of action of Ancistrocongoline A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting Enzymes: this compound may inhibit key enzymes involved in the biosynthesis of nucleic acids and proteins, thereby disrupting cellular processes.
Interfering with DNA: The compound may intercalate into DNA, preventing replication and transcription.
Modulating Signaling Pathways: This compound may affect various signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.
類似化合物との比較
Ancistrocongoline A is part of a broader class of naphthylisoquinoline alkaloids, which includes compounds such as:
Ancistrolikokines: Known for their antiausterity activities against pancreatic cancer cells.
Mbandakamines: Exhibiting pronounced activities against malaria and African sleeping sickness.
Ikelacongolines: Displaying antiprotozoal properties .
Compared to these similar compounds, this compound stands out due to its unique structural features and specific biological activities, making it a valuable compound for further research and potential therapeutic applications.
特性
CAS番号 |
455255-21-7 |
|---|---|
分子式 |
C24H27NO4 |
分子量 |
393.5 g/mol |
IUPAC名 |
(1R,3R)-5-(4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl)-1,2,3-trimethyl-3,4-dihydro-1H-isoquinoline-6,8-diol |
InChI |
InChI=1S/C24H27NO4/c1-12-8-16-15(6-7-18(26)24(16)21(9-12)29-5)23-17-10-13(2)25(4)14(3)22(17)19(27)11-20(23)28/h6-9,11,13-14,26-28H,10H2,1-5H3/t13-,14-/m1/s1 |
InChIキー |
GWJJRDKEDFSIDL-ZIAGYGMSSA-N |
異性体SMILES |
C[C@@H]1CC2=C(C(=CC(=C2[C@H](N1C)C)O)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C |
正規SMILES |
CC1CC2=C(C(=CC(=C2C(N1C)C)O)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt](/img/structure/B15195425.png)
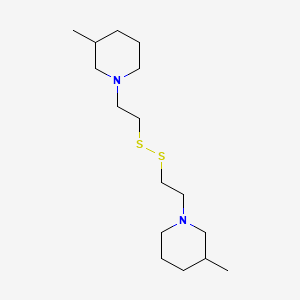
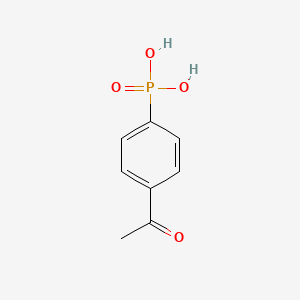
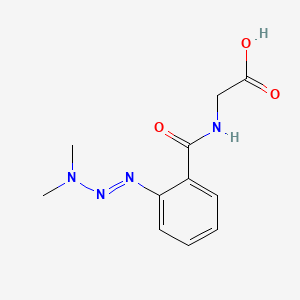
![6,6-Dimethyl-3-phenyl-5,7-dihydrocyclopenta[e][1,3]oxazine-2,4-dione](/img/structure/B15195451.png)
![benzyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B15195458.png)

